2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
Overview
Description
2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C16H19NO5 . It has an average mass of 305.326 Da and a monoisotopic mass of 305.126312 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanecarboxylic acid core with a methoxycarbonylphenylamino carbonyl group attached . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Chemical Synthesis
Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was found to cyclize in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Preparation of Pyrroles
2-Methyl-, 2-(methoxycarbonyl)methyl-, and 2,2-[(ethoxycarbonyl)(methoxycarbonyl)]methyl-5-phenylpyrroles were synthesized from corresponding phenyl ketone O-pentafluorobenzoyl oximes by amino Heck cyclization and tandem amino Heck carbonylation (Zaman, Kitamura, & Abell, 2007).
Synthesis of Amino Acid Analogues
The compound (1R,2S)-2-benzamido-2-methoxycarbonyl-5-oxocyclohexane1-carboxylic acid was synthesized, where the cyclohexanone ring adopts a distorted chair conformation. This compound is a conformationally restricted aspartic acid analogue (Buñuel, Cativiela, Díaz-de-Villegas, & Galvez, 1997).
Asymmetric Synthesis
Using racemic 2-methoxycyclohexanone and phenylethylamine, stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid were obtained via asymmetric Strecker synthesis. This process is significant for establishing stereochemistry in amino acid synthesis (Fondekar, Volk, & Frahm, 1999).
Amino Acid Construction
(1S,2S,3R)-3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid was synthesized for constructing an amino acid used in a constrained ring didemnin B analog. The amine functionality was introduced into the cyclohexane ring by reductive amination (Mayer & Joullié, 1994).
Asymmetric Reactions
1-Amino-2-phenyl-1-cyclohexanecarboxylic acids were used as chiral auxiliaries in asymmetric Diels-Alder reactions. The stereochemical outcomes were modeled based on intramolecular hydrogen bond formation (Avenoza, Cativiela, París, & Peregrina, 1996).
Properties
IUPAC Name |
2-[(2-methoxycarbonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-22-16(21)12-8-4-5-9-13(12)17-14(18)10-6-2-3-7-11(10)15(19)20/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAVWQSRBJQFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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